molecular formula C17H23ClN2O B13737319 Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride CAS No. 18638-88-5

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride

Cat. No.: B13737319
CAS No.: 18638-88-5
M. Wt: 306.8 g/mol
InChI Key: XYKKYEHAVVMKLB-UHFFFAOYSA-N
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Description

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbazole core and a dimethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Carbazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the carbazole core.

    Introduction of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the carbazole core with a dimethylamino propyl group.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with different functional groups.

Scientific Research Applications

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Specific Receptors: Interacting with receptors in biological systems to modulate their activity.

    Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride can be compared with other similar compounds, such as:

    Carbazole Derivatives: Compounds with similar carbazole cores but different side chains.

    Dimethylamino Propyl Compounds: Compounds with similar dimethylamino propyl side chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of a carbazole core and a dimethylamino propyl side chain, which imparts unique chemical and biological properties.

List of Similar Compounds

    Carbazole: The parent compound with a similar core structure.

    3,4-Dihydrocarbazole: A derivative with a similar core but different side chains.

    Dimethylaminopropyl Carbazole: A compound with a similar side chain but different core structures.

Properties

CAS No.

18638-88-5

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

dimethyl-[3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride

InChI

InChI=1S/C17H22N2O.ClH/c1-18(2)11-6-12-19-15-9-4-3-7-13(15)14-8-5-10-16(20)17(14)19;/h3-4,7,9H,5-6,8,10-12H2,1-2H3;1H

InChI Key

XYKKYEHAVVMKLB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

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